An In-depth Technical Guide to Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate
An In-depth Technical Guide to Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate is a vital heterocyclic building block in the field of medicinal chemistry and organic synthesis. Its indole core, functionalized with a benzyloxy group at the 5-position and an ethyl ester at the 2-position, makes it a versatile intermediate for the synthesis of a wide array of complex molecules. This compound serves as a crucial precursor for various pharmacologically active agents, including those with potential anti-cancer and anti-inflammatory properties.[1] Its stability and reactivity profile are well-suited for constructing more elaborate molecular architectures, making it a compound of significant interest in drug discovery and natural product synthesis.[1]
Chemical and Physical Properties
The fundamental properties of Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate are summarized below. These characteristics are essential for its handling, storage, and application in synthetic chemistry.
General Information
| Property | Value |
| CAS Number | 37033-95-7[2] |
| Molecular Formula | C₁₈H₁₇NO₃[2] |
| Molecular Weight | 295.34 g/mol [1] |
| IUPAC Name | ethyl 5-(benzyloxy)-1H-indole-2-carboxylate[2] |
| Synonyms | 5-(Phenylmethoxy)-1H-indole-2-carboxylic acid ethyl ester, 5-Benzyloxyindole-2-carboxylic acid ethyl ester, 5-Benzyloxy-2-carbethoxyindole[3] |
Physical Properties
| Property | Value | Source |
| Melting Point | 160-165 °C | --INVALID-LINK-- |
| Boiling Point | 481.4 ± 30.0 °C (Predicted) | --INVALID-LINK-- |
| Appearance | White to cream or pale pink/yellow to orange/brown crystals or powder | --INVALID-LINK--[4] |
| logP (Octanol/Water) | 3.442 (Calculated) | --INVALID-LINK-- |
| Water Solubility | log₁₀WS = -5.39 (mol/L) (Calculated) | --INVALID-LINK-- |
| Storage Conditions | Store at 0-8°C, sealed in a dry, dark place | --INVALID-LINK--[1] |
Spectroscopic Data
Spectroscopic analysis is critical for the structural confirmation and purity assessment of Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate.
| Spectrum Type | Data Highlights and Availability |
| ¹H NMR | Data is available from commercial suppliers.[5] |
| ¹³C NMR | Data is available from commercial suppliers.[5] A spectrum for the related 3-methyl derivative is publicly available.[6] |
| Mass Spectrometry | An electron ionization (EI) mass spectrum is available in the NIST WebBook.[7] |
| Infrared (IR) | A gas-phase IR spectrum is available in the NIST WebBook, showing characteristic absorptions for N-H, C=O (ester), and aromatic C-H and C=C bonds.[7] |
| HPLC / LC-MS / UPLC | Purity is typically assayed by HPLC (≥96.0%).[4] Full documentation including these techniques is often available from suppliers.[5] |
Synthesis and Reactivity
Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate is commonly synthesized via classical indole formation reactions, such as the Reissert or Fischer indole synthesis. The Reissert synthesis is particularly suitable.
Reissert Indole Synthesis Pathway
The Reissert indole synthesis involves the condensation of a substituted o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization to form the indole ring.[8][9] For Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate, the synthesis would logically start from 4-(benzyloxy)-2-nitrotoluene.
Experimental Protocols
While specific literature protocols for this exact molecule are proprietary or embedded in broader synthetic schemes, a representative procedure can be detailed based on the well-established Reissert indole synthesis.[8]
Representative Synthesis Protocol (Reissert Method)
Objective: To synthesize Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate from 4-(benzyloxy)-2-nitrotoluene.
Step 1: Condensation to form Ethyl 3-(4-benzyloxy-2-nitrophenyl)-2-oxopropanoate
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In a three-necked, round-bottomed flask equipped with a stirrer, dropping funnel, and reflux condenser under a nitrogen atmosphere, prepare a solution of potassium ethoxide by dissolving freshly cut potassium metal in absolute ethanol and anhydrous ether.
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Cool the solution to room temperature and add diethyl oxalate with stirring.
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After 10 minutes, add a solution of 4-(benzyloxy)-2-nitrotoluene in anhydrous ether.
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Allow the mixture to stand for at least 24 hours. The intermediate potassium salt of the pyruvate will precipitate.
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Isolate the precipitate by filtration and wash with anhydrous ether.
Step 2: Reductive Cyclization to Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate
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Dissolve the intermediate salt from Step 1 in glacial acetic acid in a hydrogenation bottle.
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Add a catalytic amount of Platinum on Carbon (Pt/C) or Palladium on Carbon (Pd/C).
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Place the vessel in a Parr low-pressure hydrogenation apparatus and flush several times with hydrogen gas.
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Shake the mixture under a hydrogen atmosphere (e.g., 30-50 psi) until hydrogen uptake ceases.
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Filter the reaction mixture to remove the catalyst, washing the catalyst with glacial acetic acid.
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Pour the filtrate into a beaker of cold water, which will cause the product to precipitate.
-
Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum.
Step 3: Purification
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The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture.
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Purity should be assessed by HPLC and the structure confirmed by NMR and mass spectrometry.
General Experimental Workflow
The overall process from synthesis to a purified final product follows a standard laboratory workflow.
Applications in Drug Development
Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate is not typically an end-product but a key intermediate. Its value lies in the ability to further modify its structure. The ethyl ester at the C2 position can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide couplings or other transformations. The benzyloxy group at the C5 position is a stable protecting group for the phenol, which can be deprotected via hydrogenolysis to reveal a 5-hydroxyindole, a common pharmacophore.
This intermediate is a reactant for preparing:
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Indoleamine 2,3-dioxygenase (IDO) inhibitors: IDO is a key enzyme in tryptophan metabolism and is a target in cancer immunotherapy.
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Histamine H3 receptor inverse agonists: These have potential applications in treating cognitive disorders, obesity, and insomnia.
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PPAR-γ binding agents: These agents are being investigated for the treatment of metabolic disorders like type 2 diabetes and osteoporosis.
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Nonpeptide glycoprotein IIB/IIIA inhibitors: These are important for preventing platelet aggregation in thrombotic disorders.
The involvement of its derivatives in modulating these pathways underscores the strategic importance of Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate in the synthesis of next-generation therapeutics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. ETHYL 5-(BENZYLOXY)-1H-INDOLE-2-CARBOXYLATE | CAS 37033-95-7 [matrix-fine-chemicals.com]
- 3. Ethyl 5-benzyloxyindole-2-carboxylate, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. 37033-95-7|Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate|BLD Pharm [bldpharm.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Ethyl 5-benzyloxyindole-2-carboxylate [webbook.nist.gov]
- 7. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 8. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
